molecular formula C23H21ClN4O3S B11294998 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one

2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one

Cat. No.: B11294998
M. Wt: 469.0 g/mol
InChI Key: CWRLHROUFOCHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved by the condensation of appropriate pyrimidine and pyrazine derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the pteridine core with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a dimethoxyphenyl ethyl halide and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the sulfanyl group: This final step involves the nucleophilic substitution of a suitable sulfanyl precursor, such as thiol, onto the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pteridine derivatives with reduced functional groups.

    Substitution: Amino or thiol-substituted pteridine derivatives.

Scientific Research Applications

2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one
  • **this compound analogs with different substituents on the phenyl rings.
  • **Other pteridine derivatives with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pteridin-4-one

InChI

InChI=1S/C23H21ClN4O3S/c1-30-18-7-6-15(13-19(18)31-2)8-11-28-22(29)20-21(26-10-9-25-20)27-23(28)32-14-16-4-3-5-17(24)12-16/h3-7,9-10,12-13H,8,11,14H2,1-2H3

InChI Key

CWRLHROUFOCHJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=NC=CN=C3N=C2SCC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.